

A Technical Guide to Fmoc-Thr(SO₃Na)-OH: Properties, Synthesis, and Application

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Compound of Interest

Compound Name: Fmoc-Thr(SO₃Na)-OH

Cat. No.: B12282746

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For researchers, medicinal chemists, and professionals in drug development, the incorporation of modified amino acids into peptide structures is a critical step in designing novel therapeutics and biological probes. Among these modifications, sulfation of hydroxy amino acids like threonine plays a pivotal role in various biological processes, including protein-protein interactions and signal transduction. This technical guide provides an in-depth overview of the chemical properties, synthesis, and application of N α -Fmoc-O-sulfo-L-threonine sodium salt (**Fmoc-Thr(SO₃Na)-OH**), a key building block for the synthesis of threonine-sulfated peptides.

Core Chemical Properties

Fmoc-Thr(SO₃Na)-OH is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is sulfated and present as a sodium salt. This modification imparts unique chemical characteristics that influence its use in solid-phase peptide synthesis (SPPS).

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₈ NNaO ₈ S	[1][2]
Molecular Weight	443.40 g/mol	[3]
Appearance	White to off-white powder	
Purity	Typically ≥98%	[3]
Solubility	The sodium salt form can exhibit poor solubility in common organic solvents used in SPPS, such as DMF and NMP.[4] The tetrabutylammonium salt form offers significantly improved solubility in organic solvents.[5]	
Stability	The O-sulfate linkage is intrinsically acid-labile. The tetrabutylammonium salt of O-sulfated hydroxy amino acids shows minimized desulfation during Fmoc-based peptide synthesis, TFA cleavage, and HPLC purification.[5] Stability experiments with 95% TFA at room temperature showed that for the tetrabutylammonium derivative of sulfated serine, threonine, and hydroxyproline, desulfation was less than 5% after standard deprotection and resin-cleavage times.[5]	

Experimental Protocols

The successful incorporation of **Fmoc-Thr(SO₃Na)-OH** into a peptide sequence requires careful consideration of the synthetic strategy, owing to the compound's properties. Below are detailed protocols for the synthesis of the building block and its application in SPPS.

Synthesis of Fmoc-Thr(SO₃-N⁺Bu₄)-OH

Given the superior solubility and stability of the tetrabutylammonium salt, its synthesis is presented here as a recommended alternative to the sodium salt.^[5]

Materials:

- Fmoc-Thr-OH
- Sulfur trioxide-dimethylformamide complex (SO₃·DMF)
- Anhydrous N,N-Dimethylformamide (DMF)
- Tetrabutylammonium hydrogen sulfate (TBAHS)
- Sodium bicarbonate (NaHCO₃)
- Dichloromethane (DCM)
- Water
- Brine

Procedure:

- Dissolve Fmoc-Thr-OH in anhydrous DMF.
- Add 5 equivalents of SO₃·DMF complex to the solution and stir under an inert atmosphere (e.g., argon or nitrogen) at room temperature overnight.
- Quench the reaction by adding water.
- Add a solution of TBAHS in water to the reaction mixture.
- Extract the aqueous phase with DCM.

- Wash the combined organic phases with water and then with brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-Thr(SO₃-N⁺Bu₄)-OH.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(SO₃-N⁺Bu₄)-OH

This protocol outlines the general steps for incorporating the sulfated threonine building block into a peptide chain on a solid support.

Materials:

- Rink amide resin (or other suitable resin)
- Fmoc-protected amino acids
- Fmoc-Thr(SO₃-N⁺Bu₄)-OH
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[6][7]
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Washing solvents: DMF, DCM, Methanol
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
- Precipitation solvent: Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain. Wash the resin thoroughly with DMF.
- Coupling of Fmoc-Thr(SO₃-N⁺Bu₄)-OH:
 - Pre-activate a solution of Fmoc-Thr(SO₃-N⁺Bu₄)-OH (e.g., 3 equivalents relative to resin loading) and a coupling reagent like HBTU or PyBOP (3 equivalents) in DMF with DIPEA (6 equivalents) for a few minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the coupling reaction using a ninhydrin test.
- Washing: After the coupling is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Final Deprotection: Remove the N-terminal Fmoc group with 20% piperidine in DMF.
- Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA/2.5% water/2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

RP-HPLC Purification of Threonine-Sulfated Peptides

Instrumentation and Columns:

- A preparative or semi-preparative RP-HPLC system.

- C18 column.

Mobile Phases:

- Buffer A: 0.1 M ammonium acetate in water.
- Buffer B: Acetonitrile.
- The use of ammonium acetate-based buffers is recommended for the purification of sulfated peptides.^[7]

Gradient:

- A linear gradient from a low percentage of Buffer B to a higher percentage over a defined time (e.g., 5% to 60% Buffer B over 30 minutes) is typically used. The optimal gradient will depend on the specific peptide sequence.

Detection:

- UV detection at 214 nm and 280 nm.

Post-Purification:

- Fractions containing the pure peptide are pooled and lyophilized. Repeated lyophilization may be necessary to completely remove the ammonium acetate.

Mass Spectrometry and NMR Characterization

Mass Spectrometry:

- Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry can be used to confirm the molecular weight of the synthesized peptide.
- Analysis of sulfated peptides can be challenging due to the lability of the sulfate group, which can be lost during ionization.
- Characterization is best performed in negative ion mode, which can help to preserve the sulfate group.^[7]

NMR Spectroscopy:

- ^1H and ^{13}C NMR spectroscopy can be used to confirm the structure of **Fmoc-Thr(SO₃Na)-OH** and to analyze the conformation of the final peptide. The presence of the sulfate group will induce characteristic chemical shifts in the threonine residue.

Biological Significance and Signaling Pathways

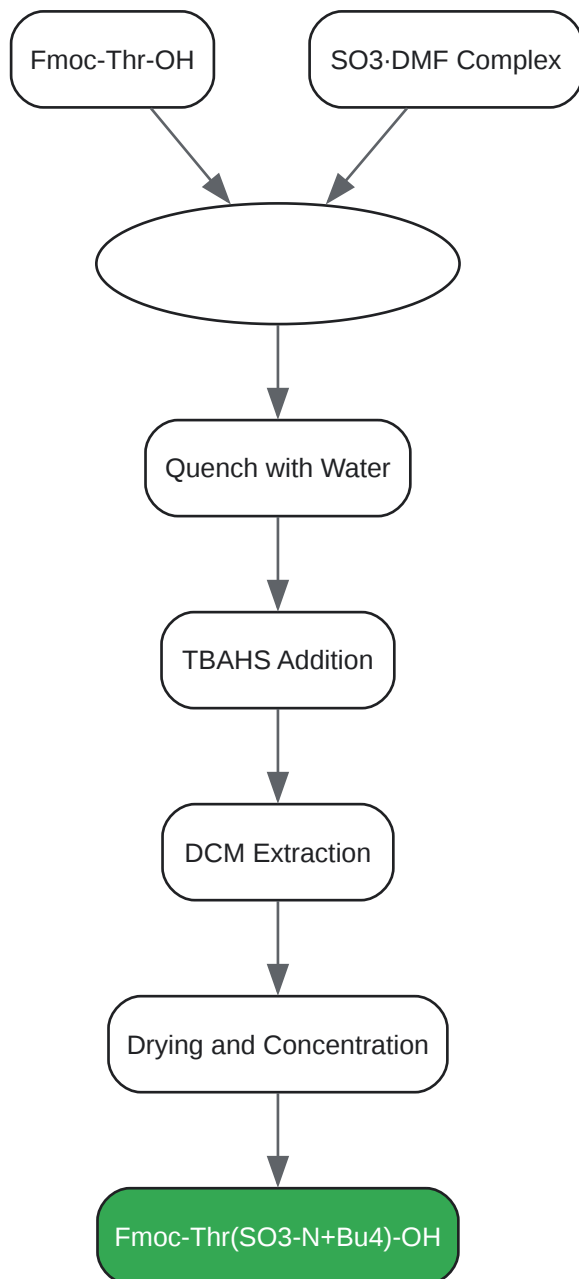
O-sulfation of serine and threonine residues is a recognized post-translational modification that can occur on a variety of proteins in eukaryotes.[8] This modification is implicated in fundamental biological processes such as protein assembly and signal transduction.[8]

While the role of tyrosine sulfation in modulating protein-protein interactions and signaling is well-established, the specific signaling pathways involving sulfated threonine are an active area of research. Threonine residues are known to be key players in signaling cascades, particularly through phosphorylation. The interplay and potential crosstalk between threonine sulfation and phosphorylation could represent a novel regulatory mechanism in cellular signaling.

Sulfated glycoproteins, which can contain sulfated threonine, are integral components of the extracellular matrix and cell surfaces. They are involved in cell adhesion, migration, and signaling. The sulfation patterns of glycosaminoglycans, which are attached to core proteins (forming proteoglycans), can influence the binding of growth factors and other signaling molecules, thereby modulating their activity.

Visualizations

Synthesis Workflow for Fmoc-Thr(SO₃-N+Bu₄)-OH

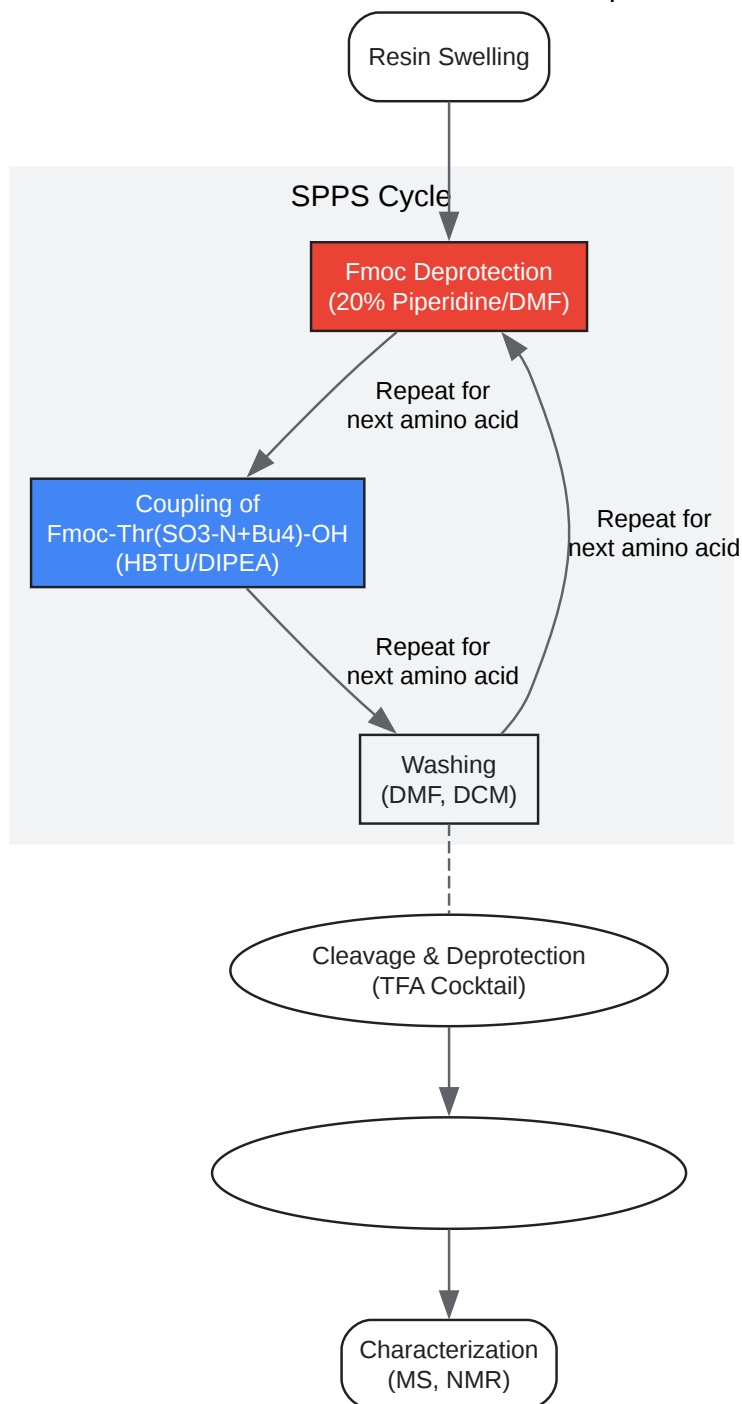
Synthesis of Fmoc-Thr(SO₃-N⁺Bu₄)-OH

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Caption: A flowchart illustrating the key steps in the synthesis of Fmoc-Thr(SO₃-N⁺Bu₄)-OH.

SPPS Workflow for Incorporating Sulfated Threonine

SPPS Workflow for Sulfated Threonine Incorporation

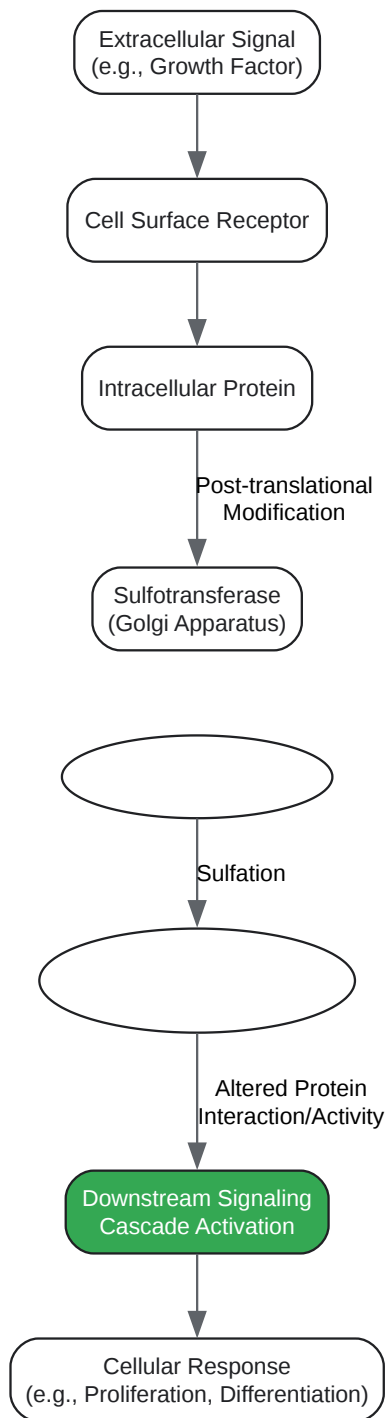


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Caption: A schematic of the solid-phase peptide synthesis (SPPS) cycle for incorporating sulfated threonine.

General Sulfation Signaling Concept

Conceptual Role of Threonine Sulfation in Signaling

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